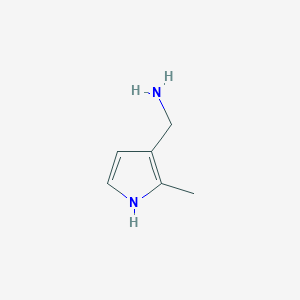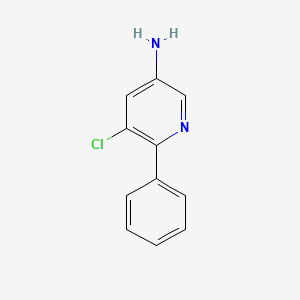
5-Chloro-6-phenylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-phenylpyridin-3-amine is a heterocyclic aromatic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a phenyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-phenylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-aminopyridine, chlorinating agents, and phenylating agents.
Chlorination: The 3-aminopyridine undergoes chlorination at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Phenylation: The chlorinated intermediate is then subjected to a phenylation reaction using phenylboronic acid or phenyl magnesium bromide in the presence of a palladium catalyst (Suzuki-Miyaura coupling) to introduce the phenyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-phenylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide, ammonia, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted-6-phenylpyridin-3-amines.
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-phenylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in biological assays to study its effects on various biological targets.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6-phenylpyridazin-3-one: Similar structure but with a different functional group at the 3-position.
6-Phenylpyridin-3-amine: Lacks the chlorine atom at the 5-position.
5-Bromo-6-phenylpyridin-3-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-6-phenylpyridin-3-amine is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H9ClN2 |
|---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
5-chloro-6-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9ClN2/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H,13H2 |
InChI-Schlüssel |
PNQVWUJVJYJJNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



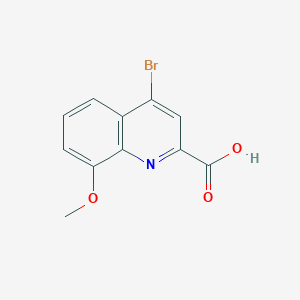
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
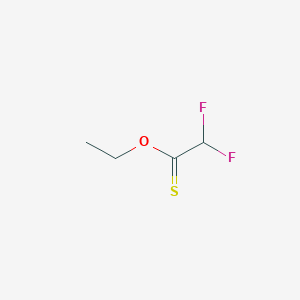
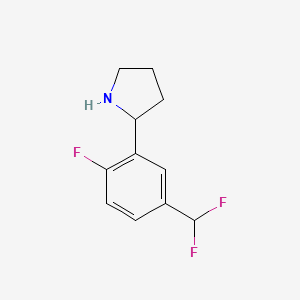

![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

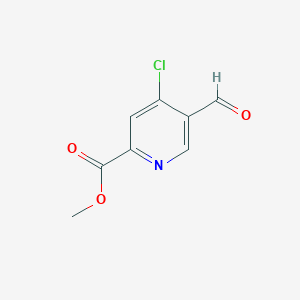
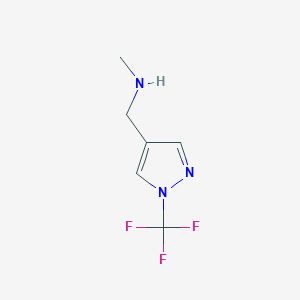
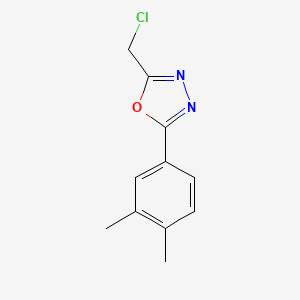
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)

